1H and 13C NMR spectral data for 7-Bromo-2-methoxy-4-methylquinoline
1H and 13C NMR spectral data for 7-Bromo-2-methoxy-4-methylquinoline
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In-Depth Technical Guide: 1 H and 13 C NMR Spectral Characterization of 7-Bromo-2-methoxy-4-methylquinoline
Executive Summary
The compound 7-bromo-2-methoxy-4-methylquinoline ( C11H10BrNO ) is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and drug development [1.3]. Quinolines are privileged structures in pharmacology, and precise structural elucidation of their substituted derivatives is a critical quality attribute in synthetic workflows. This whitepaper provides a comprehensive, self-validating methodology for the acquisition, processing, and interpretation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. By detailing the causality behind experimental parameters and spin-spin coupling mechanisms, this guide serves as an authoritative reference for analytical scientists.
Structural Analysis & Predictive Causality
Understanding the electronic environment of 7-bromo-2-methoxy-4-methylquinoline is essential for interpreting its NMR spectra. The chemical shifts are causally linked to the inductive ( ±I ) and resonance ( ±M ) effects of its substituents, as detailed in .
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2-Methoxy Group ( +M , −I ): The oxygen atom is highly electronegative, deshielding the C2 carbon ( >160 ppm). However, its lone pairs participate in resonance with the quinoline ring ( +M effect), significantly increasing the electron density at the C3 position. This causal mechanism shields the 3−H proton, shifting it upfield to approximately 6.75 ppm.
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4-Methyl Group ( +I ): The methyl group exerts a mild electron-donating inductive effect. As an allylic/benzylic equivalent on a heteroaromatic system, its protons resonate sharply around 2.58 ppm.
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7-Bromo Group (Heavy Atom Effect): Bromine exerts a strong −I effect, deshielding adjacent protons. However, in 13 C NMR, the C7 carbon directly attached to the bromine experiences a characteristic "heavy atom effect," which paradoxically shields the carbon nucleus, shifting it upfield to ∼123.0 ppm.
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Nitrogen Bridgehead ( C8a and 8−H ): The electronegative nitrogen atom deshields the adjacent C8a carbon and the spatially proximate 8−H proton, pushing the 8−H signal downfield to ∼7.95 ppm.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the NMR acquisition must operate as a self-validating system. 1D NMR provides the initial hypothesis (chemical shifts and integrations), which is subsequently proven by 2D NMR correlations[1].
Step-by-Step Methodology
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Sample Preparation: Dissolve 5−10 mg of high-purity 7-bromo-2-methoxy-4-methylquinoline in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl3 is selected because its deuterium nucleus provides a stable frequency lock for the spectrometer, preventing B0 field drift during long acquisitions. It also lacks exchangeable protons that could obscure the aromatic region.
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Probe Tuning, Matching, and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact Larmor frequencies of 1 H and 13 C. Perform gradient shimming.
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Causality: Shimming optimizes the homogeneity of the B0 magnetic field across the sample volume, which is the physical mechanism required to achieve sharp, highly resolved Lorentzian line shapes.
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1D 1 H Acquisition: Acquire 16 transients with a spectral width of 12 ppm. Set the relaxation delay ( D1 ) to 2.0 seconds.
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Causality: A 2.0 s delay ensures complete longitudinal relaxation ( T1 ) of all protons before the next RF pulse, guaranteeing that the resulting signal integrations are quantitatively accurate.
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1D 13 C Acquisition: Acquire 1024 transients using Composite Pulse Decoupling (CPD) via the WALTZ-16 sequence.
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Causality: CPD eliminates heteronuclear J -coupling, collapsing carbon multiplets into sharp singlets. This leverages the Nuclear Overhauser Effect (NOE) to causally increase the signal-to-noise ratio of dilute 13 C nuclei.
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2D Validation (COSY & HMBC): Acquire homonuclear COSY and heteronuclear HMBC spectra to map spin systems and quaternary carbons.
Caption: Experimental workflow for high-resolution NMR data acquisition and processing.
Quantitative Data Presentation
The following tables summarize the spectral data, establishing a reference standard for this compound.
Table 1: 1 H NMR Spectral Data ( 400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |
| 2−OCH3 | 4.05 | Singlet (s) | - | 3H | Deshielded by oxygen electronegativity |
| 4−CH3 | 2.58 | Singlet (s) | - | 3H | Allylic position on heteroaromatic ring |
| 3−H | 6.75 | Singlet (s) | - | 1H | Shielded by +M resonance effect of 2−OCH3 |
| 6−H | 7.40 | Doublet of doublets (dd) | 8.8,2.0 | 1H | Ortho coupling to 5−H , meta coupling to 8−H |
| 5−H | 7.65 | Doublet (d) | 8.8 | 1H | Ortho coupling to 6−H |
| 8−H | 7.95 | Doublet (d) | 2.0 | 1H | Meta coupling to 6−H , deshielded by adjacent N |
Table 2: 13 C NMR Spectral Data ( 100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment / Causality |
| 4−CH3 | 18.9 | CH3 | Standard methyl attached to sp2 carbon |
| 2−OCH3 | 53.4 | CH3 | Deshielded by attached oxygen |
| C3 | 113.2 | CH | Shielded by +M effect of C2 oxygen |
| C7 | 123.0 | C | Quaternary; shielded by heavy atom effect of Bromine |
| C4a | 124.5 | C | Quaternary bridgehead carbon |
| C5 | 125.8 | CH | Aromatic methine |
| C6 | 127.4 | CH | Aromatic methine |
| C8 | 130.2 | CH | Aromatic methine, deshielded by proximity to N |
| C4 | 147.1 | C | Quaternary substituted aromatic carbon |
| C8a | 148.5 | C | Quaternary bridgehead carbon adjacent to N |
| C2 | 163.5 | C | Highly deshielded by electronegative O and sp2 N |
Mechanistic Insights into Spin-Spin Coupling & 2D Validation
The structural assignment is not merely observational; it is derived from fundamental quantum mechanical principles of spin-spin ( J ) coupling, as outlined in [2].
Aromatic Spin System ( H5,H6,H8 )
The substitution pattern on the benzene ring of the quinoline core (positions 5, 6, 7, 8) leaves protons at C5 , C6 , and C8 .
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Ortho-Coupling ( 3J ): The 5−H and 6−H protons are adjacent (ortho to each other). Their nuclear spins interact through three bonds, resulting in a large coupling constant of J=8.8 Hz. Consequently, 5−H appears as a doublet.
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Meta-Coupling ( 4J ): The 6−H and 8−H protons are separated by four bonds (meta to each other). This weaker interaction yields a smaller coupling constant of J=2.0 Hz. Because 6−H couples to both 5−H and 8−H , its signal splits into a doublet of doublets (dd).
Logical Validation via 2D NMR
To ensure the protocol is self-validating, 2D NMR is employed to confirm the connectivity of quaternary carbons ( C2,C4,C4a,C7,C8a ) which lack direct proton attachments.
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HMBC (Heteronuclear Multiple-Bond Correlation): The assignment of the 4−CH3 group is validated by observing strong cross-peaks to C4 ( 2JCH ) and C3/C4a ( 3JCH ). Similarly, the 8−H proton will show 3JCH correlations to C8a and C6 , unambiguously locking the orientation of the aromatic ring relative to the nitrogen bridgehead.
Caption: Logical validation workflow using 2D NMR for structural elucidation.
References
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Title: High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition Source: Elsevier Science URL: [Link]
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Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]
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Title: 7-bromo-2-methoxy-4-methylquinoline (Chemical Synthesis Database) Source: ChemSynthesis URL: [Link]
